2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride
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Overview
Description
2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride is a chemical compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol . It is characterized by the presence of a fluoropyridine ring and a sulfonyl fluoride group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with ethanesulfonyl fluoride under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes using specialized fluorinating agents and catalysts. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include tetrabutylammonium fluoride, dimethylformamide, and ethanesulfonyl fluoride. Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions often yield derivatives with different functional groups replacing the fluorine atom on the pyridine ring.
Scientific Research Applications
2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, making it a valuable tool in drug discovery and development. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on target molecules to form covalent bonds .
Comparison with Similar Compounds
Similar Compounds
2-(6-Fluoropyridin-3-yl)ethane-1-sulfonyl fluoride: This compound has a similar structure but with the fluorine atom positioned differently on the pyridine ring.
2-Fluoro-3-bromopyridine: An intermediate in the synthesis of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluoropyridine ring and the sulfonyl fluoride group makes it a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
2-(2-fluoropyridin-3-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVRYFUTWSJKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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